molecular formula C9H12ClNO B1199383 2-Amino-1-(4-chlorophenyl)propan-1-ol CAS No. 23933-83-7

2-Amino-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B1199383
CAS No.: 23933-83-7
M. Wt: 185.65 g/mol
InChI Key: LTOCGMHUCZEAMG-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)propan-1-ol, also known as PCCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Environmental Impact and Toxicology

Research on related chlorophenol compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and their derivatives has shown significant environmental persistence and potential toxic effects on non-target organisms. These studies highlight the widespread distribution of such pollutants in the environment, including their detection in soil, air, and water, primarily surrounding agricultural fields. The presence of these compounds has raised concerns due to their potential lethal effects on various species across different trophic levels. Investigations into 2,4-D, a compound structurally similar to 2-Amino-1-(4-chlorophenyl)propan-1-ol, suggest the need for local mitigation strategies to prevent environmental contamination and safeguard public health. These findings underscore the importance of further research into the fate, accumulation, and low-level exposure impacts of chlorophenol compounds on the environment and human health (Islam et al., 2017).

Biochemical and Pharmacological Effects

The biochemical and pharmacological effects of chlorogenic acid (CGA), a phenolic compound with structural similarities to this compound, have been extensively studied. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. These effects are attributed to CGA's ability to modulate lipid metabolism and glucose regulation, highlighting its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Research emphasizes the need for more studies to fully understand CGA's biological and pharmacological effects, suggesting a promising future for its use as a natural food additive and in therapeutic applications (Naveed et al., 2018).

Environmental Fate and Behavior of Chlorophenols

The environmental fate and behavior of chlorophenols, including compounds like 2,4-dichlorophenol, have been evaluated through extensive scientific reviews. These compounds exhibit moderate toxic effects on both mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment is variable, influenced by the presence of adapted microflora capable of biodegrading these compounds. Despite their low bioaccumulation potential, chlorophenols have a strong organoleptic effect, affecting the sensory qualities of water and potentially impacting aquatic ecosystems. This review highlights the critical need for ongoing research into the environmental impact of chlorophenols to inform more effective pollution management and regulatory policies (Krijgsheld & Gen, 1986).

Safety and Hazards

When handling “2-Amino-1-(4-chlorophenyl)propan-1-ol”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-chlorophenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an intermediate in organic synthesis reactions, facilitating the formation of more complex molecules. The nature of these interactions often involves the amino and hydroxyl functional groups of the compound, which can form hydrogen bonds and other interactions with biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in the activity of enzymes and other proteins, thereby altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s amino and hydroxyl groups play a crucial role in these interactions, allowing it to form stable complexes with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains relatively stable under proper storage conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including irritation and discomfort. These threshold effects are important considerations in the compound’s application .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level .

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCGMHUCZEAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946754
Record name 2-Amino-1-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23933-83-7
Record name 4-Chloronorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023933837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-chlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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